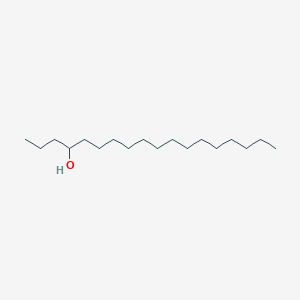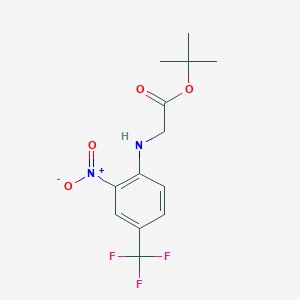![molecular formula C19H15N3O B8500271 4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol](/img/structure/B8500271.png)
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol is an organic compound belonging to the class of phenylpyridazines This compound is characterized by a triazolopyridine core structure, which is known for its diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Another approach includes the use of malononitrile and aldehydes in the presence of a catalyst to facilitate the formation of the desired triazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl and hydroxyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylpyridazines, depending on the specific reaction conditions and reagents used.
科学研究应用
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects.
相似化合物的比较
Similar Compounds
- 1,2,4-Triazolo[4,3-b]pyridazin-3-yl)methyl]phenol
- 1,2,4-Triazolo[3,4-b]thiadiazine
- 1,2,4-Triazolo[1,5-c]pyrimidine
Uniqueness
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol is unique due to its specific triazolopyridine core structure, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and hydroxyl groups further enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes .
属性
分子式 |
C19H15N3O |
|---|---|
分子量 |
301.3 g/mol |
IUPAC 名称 |
4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol |
InChI |
InChI=1S/C19H15N3O/c23-17-9-6-14(7-10-17)12-19-21-20-18-11-8-16(13-22(18)19)15-4-2-1-3-5-15/h1-11,13,23H,12H2 |
InChI 键 |
AIZTYZRNBCCRMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN3C(=NN=C3CC4=CC=C(C=C4)O)C=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(2-Iodo-5-methoxyphenoxy)methyl]oxirane](/img/structure/B8500245.png)



![benzyl N-[(chloromethoxy)carbonyl]glycinate](/img/structure/B8500292.png)
